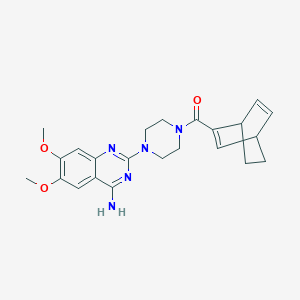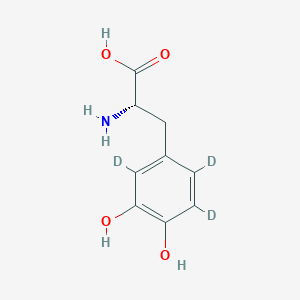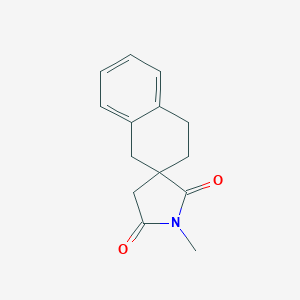
N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide
Overview
Description
N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide: is an organic compound characterized by the presence of both hydroxy and methoxy functional groups attached to a benzyl and phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available p-hydroxyphenethylamine and 3-hydroxy-4-methoxybenzaldehyde.
Condensation Reaction: The primary synthetic route involves a condensation reaction between p-hydroxyphenethylamine and 3-hydroxy-4-methoxybenzaldehyde in the presence of a formylating agent such as formic acid or formamide.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours to ensure complete condensation.
Purification: The crude product is purified by recrystallization from a suitable solvent, often ethanol or a mixture of ethanol and water.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the formamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones or hydroxyquinones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antioxidant Properties: Due to the presence of hydroxy groups, it may exhibit antioxidant activity, scavenging free radicals.
Medicine
Drug Development: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) are crucial for drug development.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may be explored for use in agrochemicals, such as plant growth regulators or pesticides.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Interaction: It may inhibit specific enzymes by binding to their active sites, altering their activity.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-(p-Hydroxyphenethyl)-N-(3-methoxybenzyl)formamide: Lacks the additional hydroxy group, potentially altering its reactivity and biological activity.
N-(p-Hydroxyphenethyl)-N-(4-hydroxy-3-methoxybenzyl)formamide: Similar structure but with different positioning of functional groups, affecting its properties.
Uniqueness
Functional Group Diversity: The presence of both hydroxy and methoxy groups provides unique reactivity and potential for diverse chemical transformations.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for medicinal chemistry research.
This detailed overview provides a comprehensive understanding of N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-22-17-7-4-14(10-16(17)21)11-18(12-19)9-8-13-2-5-15(20)6-3-13/h2-7,10,12,20-21H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYFJMVJSXIUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(CCC2=CC=C(C=C2)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449819 | |
| Record name | N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122584-17-2 | |
| Record name | N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4'-methyl-[2,2'-bipyridine]-4-carbaldehyde](/img/structure/B20971.png)






![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

